molecular formula C12H11N5OS B6284084 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide CAS No. 1929824-48-5

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide

Cat. No. B6284084
CAS RN: 1929824-48-5
M. Wt: 273.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of benzamide compounds, including 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide, often involves the condensation of carboxylic acids and amines . The products are typically purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide is characterized by a pyrimidine ring attached to a benzamide group . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Benzamides, including 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide, are known to exhibit a range of chemical reactions. They are often synthesized from the reaction between carboxylic acids and amines at high temperatures .

Mechanism of Action

While the specific mechanism of action for 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide is not mentioned in the retrieved papers, pyrimidines are known to exhibit a range of pharmacological effects. These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide involves the reaction of 4-amino-2-(carbamothioyl)pyrimidine with 3-bromo-4-nitrobenzamide, followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "4-amino-2-(carbamothioyl)pyrimidine", "3-bromo-4-nitrobenzamide" ], "Reaction": [ "Step 1: 4-amino-2-(carbamothioyl)pyrimidine is reacted with 3-bromo-4-nitrobenzamide in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield 3-[(4-carbamothioylpyrimidin-2-yl)amino]-4-nitrobenzamide.", "Step 2: The nitro group in 3-[(4-carbamothioylpyrimidin-2-yl)amino]-4-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of a suitable solvent such as ethanol to yield the final product, 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide." ] }

CAS RN

1929824-48-5

Product Name

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide

Molecular Formula

C12H11N5OS

Molecular Weight

273.3

Purity

91

Origin of Product

United States

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